(E)-N-(2-fluorophenyl)-3-(5-methylfuran-2-yl)acrylamide
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Overview
Description
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the mechanism of the reaction .Molecular Structure Analysis
This involves determining the arrangement of atoms in the molecule and the type of bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes understanding the conditions required for the reaction, the products formed, and the mechanism of the reaction .Physical And Chemical Properties Analysis
This involves studying properties such as melting point, boiling point, solubility, density, and refractive index. Chemical properties might include reactivity, flammability, and types of chemical reactions the compound can undergo .Scientific Research Applications
- Anticancer Agents : Researchers have investigated this compound for its potential as an anticancer agent. Its unique structure and fluorine substitution may contribute to inhibiting tumor growth or metastasis .
- Anti-inflammatory Properties : The furan moiety in the molecule suggests anti-inflammatory activity, which could be valuable in drug development .
- Michael Addition Reactions : The acrylamide functionality allows for Michael addition reactions, making it useful in organic synthesis. Researchers have explored its reactivity in various transformations .
- Metal-Catalyzed Reactions : The fluorine substituent can influence reactivity in metal-catalyzed processes, such as cross-coupling reactions or asymmetric catalysis .
- Polymerization Initiators : The acrylamide group can serve as a polymerization initiator. Scientists have studied its role in creating functional polymers with tailored properties .
- Fluorinated Polymers : Incorporating fluorine-containing monomers into polymers can enhance their stability, hydrophobicity, and other characteristics .
- Enzyme Inhibitors : Researchers have explored its potential as an enzyme inhibitor due to its structural resemblance to natural substrates. Enzyme inhibition studies could lead to novel therapeutic strategies .
- Neuroprotective Effects : The furan ring and fluorine substitution may impact neuronal function. Investigations into neuroprotective properties are ongoing .
- Receptor Modulation : The compound’s structure suggests possible interactions with receptors. It could be relevant in neuropharmacology .
Medicinal Chemistry and Drug Development
Organic Synthesis and Catalysis
Materials Science and Polymer Chemistry
Bioorganic Chemistry and Enzyme Inhibition
Pharmacology and Neurobiology
Environmental Chemistry and Toxicology
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
(E)-N-(2-fluorophenyl)-3-(5-methylfuran-2-yl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FNO2/c1-10-6-7-11(18-10)8-9-14(17)16-13-5-3-2-4-12(13)15/h2-9H,1H3,(H,16,17)/b9-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKXRSHNNIXFIJG-CMDGGOBGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C=CC(=O)NC2=CC=CC=C2F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)/C=C/C(=O)NC2=CC=CC=C2F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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